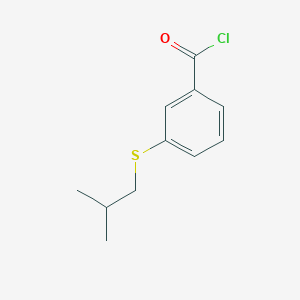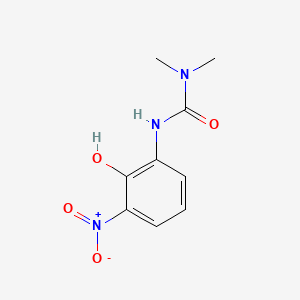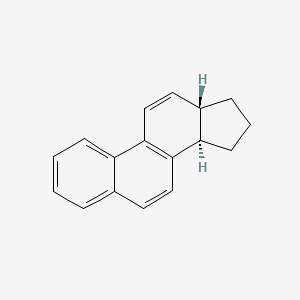
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a chemical compound with the molecular formula C17H16. It is a polyunsaturated hydrocarbon with six double bonds, making it a highly conjugated system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the conjugated system. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Gona-1,3,5(10),6,8,11-hexaene, (±)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Gona-1,3,5(10),6,8,11-hexaene, (±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Gona-1,3,5,7,9,11-hexaene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
Hexa-1,3,5-triene: A simpler conjugated system with three double bonds.
Cyclohexa-1,3,5-triene: A cyclic conjugated system with three double bonds.
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and its potential for diverse chemical reactivity. This makes it a valuable compound for studying conjugated systems and developing new materials and pharmaceuticals .
Propiedades
Número CAS |
5836-83-9 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
Clave InChI |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
SMILES isomérico |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
SMILES canónico |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


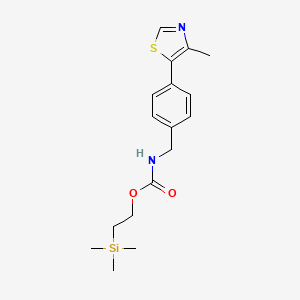





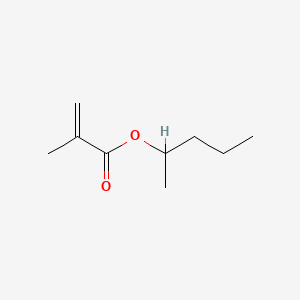
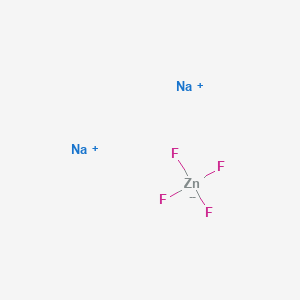
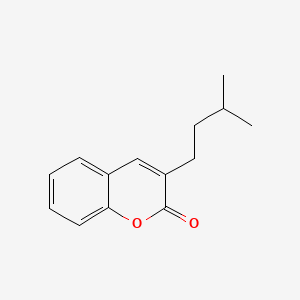
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
